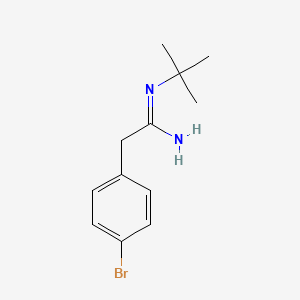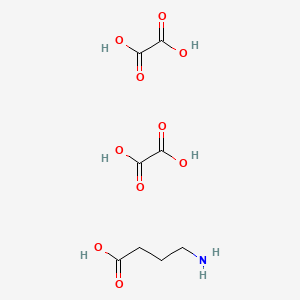![molecular formula C22H19F3N2O2S B14191542 N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-53-1](/img/structure/B14191542.png)
N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound with a unique structure that includes both ethylsulfanyl and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethylsulfanyl group, and subsequent urea formation. Common reagents used in these reactions include ethylthiol, trifluoromethoxybenzene, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethoxy groups play crucial roles in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Shares the trifluoromethoxyphenyl group but differs in the other substituents.
N,N-Bis(trifluoromethylsulfonyl)aniline: Contains similar trifluoromethyl groups but has a different core structure.
Uniqueness
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of ethylsulfanyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917966-53-1 |
|---|---|
Molecular Formula |
C22H19F3N2O2S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[2-(4-ethylsulfanylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H19F3N2O2S/c1-2-30-18-13-7-15(8-14-18)19-5-3-4-6-20(19)27-21(28)26-16-9-11-17(12-10-16)29-22(23,24)25/h3-14H,2H2,1H3,(H2,26,27,28) |
InChI Key |
VWUGAFJZBLTOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


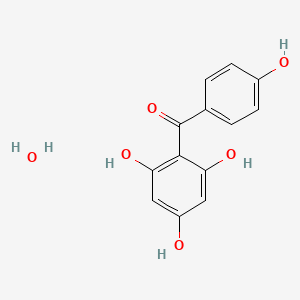

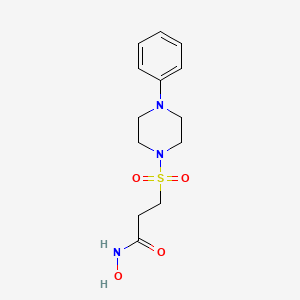
![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
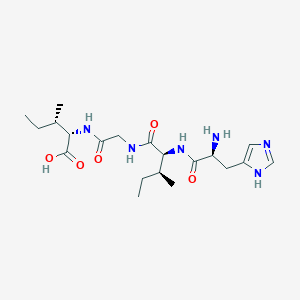
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)

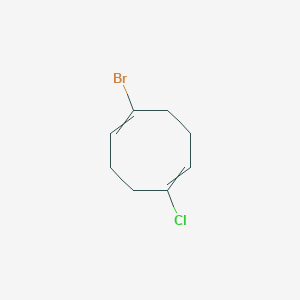
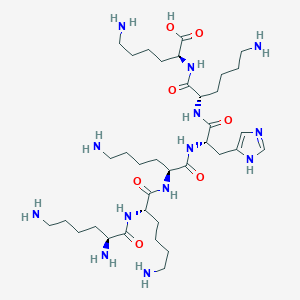
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
